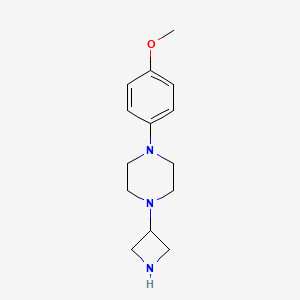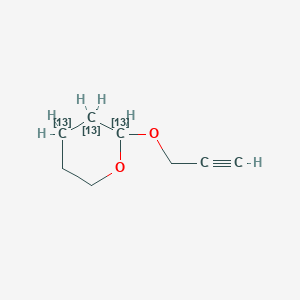
2,6-Difluoro-4-iodobenzoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Difluoro-4-iodobenzoyl chloride is an organic compound with the molecular formula C7H3ClF2IO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two fluorine atoms at the 2 and 6 positions and an iodine atom at the 4 position. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-4-iodobenzoyl chloride typically involves the halogenation of a precursor compound. One common method is the iodination of 2,6-difluorobenzoyl chloride using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations .
化学反応の分析
Types of Reactions
2,6-Difluoro-4-iodobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Reduction Reactions: The compound can be reduced to form 2,6-difluorobenzoyl chloride by using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium cyanide, and various amines are commonly used.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are typically employed.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Major Products Formed
Substitution Reactions: Products include 2,6-difluoro-4-aminobenzoyl chloride, 2,6-difluoro-4-cyanobenzoyl chloride, etc.
Coupling Reactions: Products include biaryl compounds and other complex aromatic structures.
Reduction Reactions: The primary product is 2,6-difluorobenzoyl chloride.
科学的研究の応用
2,6-Difluoro-4-iodobenzoyl chloride has several applications in scientific research:
作用機序
The mechanism of action of 2,6-Difluoro-4-iodobenzoyl chloride depends on its application. In chemical reactions, it acts as an electrophile, reacting with nucleophiles to form new bonds. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved vary depending on the specific application and the structure of the compound it is reacting with .
類似化合物との比較
Similar Compounds
2-Fluoro-6-iodobenzoyl chloride: Similar structure but with one less fluorine atom.
2-Iodobenzoyl chloride: Lacks the fluorine substituents.
4-Iodobenzoyl chloride: Iodine atom at the 4 position but no fluorine atoms.
Uniqueness
2,6-Difluoro-4-iodobenzoyl chloride is unique due to the presence of both fluorine and iodine substituents on the benzene ring. This combination of substituents imparts specific electronic and steric properties, making it particularly useful in certain chemical reactions and applications. The fluorine atoms increase the compound’s stability and reactivity, while the iodine atom provides a site for further functionalization .
特性
分子式 |
C7H2ClF2IO |
|---|---|
分子量 |
302.44 g/mol |
IUPAC名 |
2,6-difluoro-4-iodobenzoyl chloride |
InChI |
InChI=1S/C7H2ClF2IO/c8-7(12)6-4(9)1-3(11)2-5(6)10/h1-2H |
InChIキー |
UXMWJJIIKAKEFG-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1F)C(=O)Cl)F)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-(Methoxycarbonyl)bicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B12954806.png)


![Ethanone, 1-[5-(methylsulfonyl)-3-pyridinyl]-](/img/structure/B12954826.png)

![N-Methyl-1-(pyrazolo[1,5-a]pyrimidin-3-yl)methanamine](/img/structure/B12954836.png)



![1H-Pyrrolo[2,3-B]pyridine, 3-phenyl-1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-](/img/structure/B12954856.png)
